molecular formula C5H12N2O3 B182188 1,3-Dimethoxy-1,3-dimethylurea CAS No. 123707-26-6

1,3-Dimethoxy-1,3-dimethylurea

Cat. No.: B182188
CAS No.: 123707-26-6
M. Wt: 148.16 g/mol
InChI Key: BXBKNWRSAAAPKG-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-1,3-dimethylurea: is an organic compound with the molecular formula C5H12N2O3 . It is a colorless to almost colorless clear liquid that is soluble in water and various organic solvents. This compound is known for its relatively low toxicity and is used in various chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-1,3-dimethylurea can be synthesized through the reaction of methanol and carbamate in the presence of a basic catalyst. The process involves the condensation of methanol with carbamate to form a protected dimethylurea, which is then deprotonated using a base such as sodium hydroxide or potassium hydroxide to yield the final product .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in facilities equipped to handle the necessary reagents and reaction conditions safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxy-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the methoxy groups, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,3-Dimethoxy-1,3-dimethylurea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-1,3-dimethylurea involves its reactivity with various nucleophiles and electrophiles. The methoxy groups can be readily substituted, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

    1,3-Dimethylurea: A related compound with similar reactivity but without the methoxy groups.

    N,N’-Dimethylurea: Another related compound used in similar applications but with different physical properties.

Uniqueness: 1,3-Dimethoxy-1,3-dimethylurea is unique due to the presence of methoxy groups, which enhance its reactivity and solubility in various solvents. This makes it particularly useful in organic synthesis and industrial applications where such properties are desirable .

Properties

IUPAC Name

1,3-dimethoxy-1,3-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKNWRSAAAPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457156
Record name 1,3-Dimethoxy-1,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123707-26-6
Record name 1,3-Dimethoxy-1,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxy-1,3-dimethylurea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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